amine CAS No. 1240590-88-8](/img/structure/B6362497.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is a type of chalcone . Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .
Molecular Structure Analysis
The molecular structure of the related compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis
The chemical reactivity parameters of the related compound have been studied . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound have been theoretically and experimentally studied and results show good agreement .Scientific Research Applications
Nonlinear Optical Properties
A study on the nonlinear optical properties of novel chalcone derivatives, closely related to the queried compound, utilized techniques like the Z-scan technique and DFT method to explore their potential. The research highlighted the significance of these compounds in optical technologies due to their third-order nonlinear optical properties and optical limiting behavior, suggesting their utility in developing new optical materials (Mathew et al., 2019).
Corrosion Inhibition
Another field of application is in the study of corrosion inhibition. Biphenyl-based chalcone derivatives have been investigated for their ability to inhibit the corrosion of mild steel in acidic media. This research found that certain derivatives show high efficiency in protecting mild steel against corrosion, indicating their potential application in materials protection and maintenance (Baskar et al., 2012).
Supramolecular Aggregation
Research into the polarized molecular-electronic structures and supramolecular aggregation of similar compounds has been conducted. This study provides insight into the intermolecular interactions that these compounds can form, such as hydrogen bonding and π–π stacking, which are crucial for the development of molecular materials with specific properties (Low et al., 2004).
Antioxidant Activity
The antioxidant activity of methoxy- and hydroxyl-substituted aminochalcones was also studied. These compounds showed potential in vitro antioxidant properties, suggesting their application in health sciences, particularly in developing treatments or supplements aimed at combating oxidative stress (Sulpizio et al., 2016).
Crystal Structure and Chemical Analysis
Another area of application involves the synthesis and crystal structure analysis of derivatives. Studies have characterized the structural aspects, including molecular geometry and intermolecular interactions, through crystallography and spectroscopic methods. Such detailed analyses are fundamental in the fields of chemistry and materials science for designing compounds with desired physical and chemical properties (Venkatesan et al., 2016).
These studies showcase the broad scientific interest in the compound “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine” and its derivatives, highlighting their potential applications in developing new materials, understanding chemical properties, and exploring health-related benefits.
Future Directions
Chalcones have attracted much attention for past decades due to their application as marine biofouling preventing agents, fluorescent probes, conductive organic solar cells, and sweetening agents . They are also useful in materials science fields such as nonlinear optics, optoelectronics, electrochemical sensing, Langmuir films, and photoinitiated polymerization .
Mechanism of Action
Target of Action
The primary target of (E)-N-allyl-3-(2-methoxyphenyl)prop-2-en-1-amine, also known as [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl]amine, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound acts as a selective inhibitor of STAT3 . It binds to the STAT3 protein, preventing its activation and subsequent downstream signaling . This inhibition disrupts the normal functioning of the STAT3 pathway, leading to changes in the transcription of genes regulated by this protein .
Biochemical Pathways
The inhibition of STAT3 affects several biochemical pathways. One of the key pathways influenced is the JAK-STAT signaling pathway . This pathway is involved in processes such as cell growth, differentiation, and immune response . By inhibiting STAT3, the compound disrupts this pathway, potentially leading to reduced inflammation and cell proliferation .
Result of Action
The inhibition of STAT3 by this compound has been shown to have anti-inflammatory effects . In particular, it has been found to ameliorate dopaminergic neurodegeneration and neuroinflammation in a mouse model . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation and cell proliferation, such as rheumatoid arthritis .
properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2/h3-9,14H,1,10-11H2,2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHMLMFQXCNKTO-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

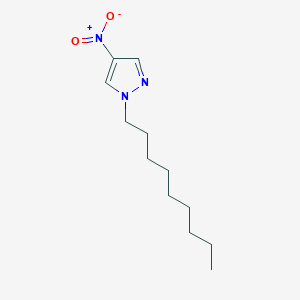

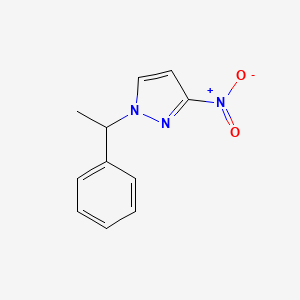
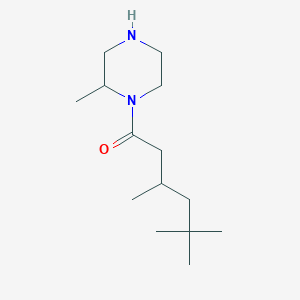
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)
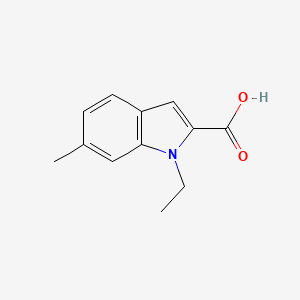
![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)
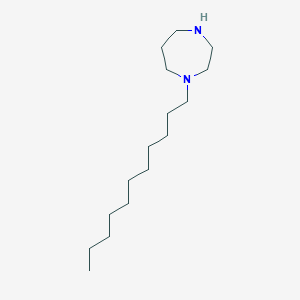
![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)
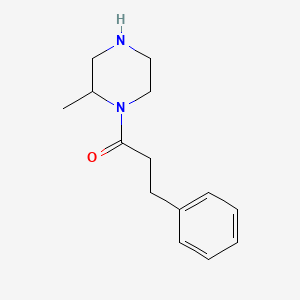
![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)
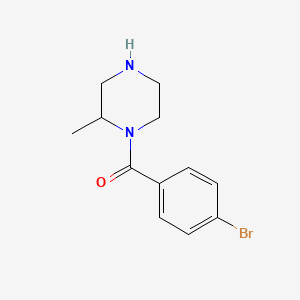
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)